molecular formula C9H17NO2 B2436031 3-(Oxan-4-yl)morpholine CAS No. 1541804-53-8

3-(Oxan-4-yl)morpholine

Cat. No. B2436031
CAS RN: 1541804-53-8
M. Wt: 171.24
InChI Key: IBIZDOPRLFKJHM-UHFFFAOYSA-N
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Description

“3-(Oxan-4-yl)morpholine” is a chemical compound with the molecular formula C9H17NO2 . It is a member of the morpholine family, which are heterocyclic organic compounds featuring a ring structure composed of four carbon atoms, one oxygen atom, and one nitrogen atom .


Synthesis Analysis

The synthesis of morpholines, including “3-(Oxan-4-yl)morpholine”, has been a subject of significant attention due to their widespread availability in natural products and biologically relevant compounds . A common method for the preparation of morpholines involves the use of 1,2-amino alcohols and their derivatives as starting materials . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides has been developed for the synthesis of substituted morpholines .


Molecular Structure Analysis

The molecular structure of “3-(Oxan-4-yl)morpholine” is characterized by a morpholine ring attached to an oxan-4-yl group . The InChI code for this compound is 1S/C9H17NO2/c1-4-11-5-2-8(1)9-7-12-6-3-10-9/h8-10H,1-7H2 .


Chemical Reactions Analysis

Morpholines, including “3-(Oxan-4-yl)morpholine”, can participate in a variety of chemical reactions. For instance, they can undergo nucleophilic substitution reactions with α-haloacid chlorides to form substituted morpholines . Additionally, they can be synthesized from simple amino diols by intramolecular Mitsunobu reaction and Cs2CO3-mediated cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Oxan-4-yl)morpholine” include a molecular weight of 171.24 . It is a liquid at room temperature . More specific properties such as boiling point, melting point, and solubility were not found in the retrieved sources.

Scientific Research Applications

  • PI3K-AKT-mTOR Pathway Inhibition : A study by Hobbs et al. (2019) discusses the discovery of a potent non-nitrogen containing morpholine isostere, which showed application in inhibiting the PI3K-AKT-mTOR pathway. This pathway is significant in cancer research and drug development (Hobbs et al., 2019).

  • Synthesis of Biologically Active Compounds : Mazur, Pitucha, and Rzączyńska (2007) described the synthesis of a hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid, an important intermediate for creating biologically active heterocyclic compounds (Mazur, Pitucha, & Rzączyńska, 2007).

  • Building Blocks in Medicinal Chemistry : Walker, Eklov, and Bedore (2012) highlighted the synthesis of 3-oxa-6-azabicyclo[3.1.1]heptane as a novel morpholine-based building block, particularly useful in medicinal chemistry research due to its similar properties to morpholine (Walker, Eklov, & Bedore, 2012).

  • Antifungal Agents : Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as fungicidal agents with broad antifungal in vitro activity against various fungal species. This research indicates the potential application of morpholine derivatives in addressing fungal infections (Bardiot et al., 2015).

  • DNA-Dependent Protein Kinase Inhibitors : Aristegui et al. (2006) discussed the synthesis of 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a key precursor in the synthesis of DNA-dependent protein kinase inhibitors, highlighting its role in cancer therapy (Aristegui et al., 2006).

  • Catalysis and Organic Synthesis : Palchikov (2013) reviewed the synthesis of 1,4-oxazines (morpholines) from various starting materials and their applications in medicinal and organic chemistry as catalysts, auxiliaries, and biologically active substances (Palchikov, 2013).

Safety And Hazards

While specific safety and hazard information for “3-(Oxan-4-yl)morpholine” was not found in the retrieved sources, it’s important to handle all chemicals with appropriate safety measures. This includes using personal protective equipment, avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

3-(oxan-4-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-4-11-5-2-8(1)9-7-12-6-3-10-9/h8-10H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIZDOPRLFKJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2COCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Oxan-4-yl)morpholine

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